![molecular formula C16H16ClN7O B2808561 N-(4-chlorophenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide](/img/structure/B2808561.png)
N-(4-chlorophenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV665917 is a piperazine-based compound that has shown significant efficacy against Cryptosporidium species, particularly Cryptosporidium parvum and Cryptosporidium hominis . Cryptosporidiosis, caused by these protozoan parasites, is a major cause of diarrhea in children under two years old in low- to middle-income countries . MMV665917 has demonstrated both in vitro and in vivo efficacy, making it a promising candidate for treating cryptosporidiosis .
Mechanism of Action
Target of Action
GNF-Pf-3446, also known as MMV665917, primarily targets the PfMFR3 , an orphan transporter in the major facilitator superfamily (MFS) found in the parasite Plasmodium falciparum . This protein is predicted to play roles in mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria .
Mode of Action
The compound interacts with its target, PfMFR3, and induces mutations in the gene encoding this transporter . These mutations lead to decreased sensitivity to MMV085203 and GNF-Pf-3446 as well as other compounds that have a mitochondrial mechanism of action . These mutations provide no protection against compounds that act in the food vacuole or the cytosol .
Biochemical Pathways
It is known that the compound affects the mitochondrial functions of thePlasmodium falciparum parasite .
Result of Action
The primary result of GNF-Pf-3446’s action is the inhibition of the growth of Plasmodium falciparum parasites, which are responsible for malaria . This is achieved through the compound’s interaction with the PfMFR3 transporter, leading to decreased sensitivity to certain antimalarial compounds .
Biochemical Analysis
Biochemical Properties
The biochemical properties of GNF-Pf-3446 are largely related to its role in antimalarial activity. It has been found to be effective against Plasmodium falciparum, the parasite responsible for malaria
Molecular Mechanism
It is believed to interfere with the metabolic processes of the Plasmodium falciparum parasite, potentially inhibiting its growth and reproduction
Preparation Methods
The synthesis of MMV665917 involves the use of piperazine as a core structure. The synthetic route typically includes the following steps:
Formation of the piperazine core: This involves the reaction of ethylenediamine with diethanolamine under acidic conditions to form the piperazine ring.
Functionalization of the piperazine ring: Various functional groups are introduced to the piperazine ring through nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.
Purification and isolation: The final compound is purified using techniques such as recrystallization and chromatography to obtain MMV665917 in its pure form.
Industrial production methods for MMV665917 would likely involve scaling up the synthetic route described above, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to ensure consistent production quality .
Chemical Reactions Analysis
MMV665917 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of these reactions are typically oxidized derivatives of the piperazine ring.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced derivatives of MMV665917.
Substitution: Nucleophilic substitution reactions are common for MMV665917, where functional groups on the piperazine ring are replaced with other nucleophiles.
Scientific Research Applications
MMV665917 has several scientific research applications, particularly in the fields of biology and medicine:
Cryptosporidiosis treatment: MMV665917 has shown significant efficacy in reducing fecal oocyst excretion, parasite colonization, and intestinal damage in animal models of cryptosporidiosis. This makes it a promising candidate for treating human cryptosporidiosis.
Antiparasitic research: The compound is used in research to understand the mechanisms of action of antiparasitic drugs and to develop new treatments for parasitic infections.
Drug development: MMV665917 serves as a lead compound in the development of new drugs targeting Cryptosporidium species.
Comparison with Similar Compounds
MMV665917 is unique among similar compounds due to its high efficacy and safety profile. Some similar compounds include:
Nitazoxanide: The only US Food and Drug Administration-approved drug for cryptosporidiosis, nitazoxanide is effective in immunocompetent individuals but less so in immunocompromised patients.
Triazolopyridazine derivatives: These compounds have shown potential as anticryptosporidial agents but may have different safety and efficacy profiles compared to MMV665917.
Piperazine derivatives: Other piperazine-based compounds have been studied for their antiparasitic properties, but MMV665917 stands out due to its potent activity and favorable safety margin.
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN7O/c17-12-1-3-13(4-2-12)19-16(25)23-9-7-22(8-10-23)15-6-5-14-20-18-11-24(14)21-15/h1-6,11H,7-10H2,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXWENNHTOBFEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of MMV665917 against Cryptosporidium parasites?
A1: While MMV665917 has been identified as a promising anti-cryptosporidial compound through phenotypic screening, its precise mechanism of action remains unknown []. Further research is needed to elucidate its specific target(s) within the parasite and the downstream effects that lead to parasite death.
Q2: What are the structural characteristics of MMV665917?
A2: MMV665917 is a triazolopyridazine derivative formally known as 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-chlorophenyl)piperazine-1-carboxamide []. Unfortunately, the provided research does not disclose specific spectroscopic data for this compound.
Q3: How does the structure of MMV665917 relate to its activity against Cryptosporidium?
A3: Research focusing on the structure-activity relationship (SAR) of MMV665917 has demonstrated that modifications to the piperazine-urea linker region can significantly impact its potency and potential for cardiotoxicity []. Specifically, replacing the urea linker with a piperazine-acetamide linker resulted in the development of SLU-2633, a derivative with improved potency and a better predicted safety margin compared to the original MMV665917 [].
Q4: What preclinical data is available regarding the efficacy of MMV665917 against Cryptosporidium infection?
A4: MMV665917 has shown promising efficacy in preclinical studies using various animal models of cryptosporidiosis. In a mouse model of chronic cryptosporidiosis, MMV665917 demonstrated the ability to clear established infections, unlike existing treatments like nitazoxanide, paromomycin, and clofazimine [, ]. Additionally, MMV665917 effectively reduced fecal oocyst shedding and improved clinical signs of disease in a calf model of cryptosporidiosis, highlighting its potential as a treatment for both acute and chronic infections [].
Q5: Are there any concerns regarding the development of resistance to MMV665917?
A5: Although MMV665917 shows promise, the potential for the development of resistance in Cryptosporidium parasites is a significant concern []. Further research is needed to understand the potential mechanisms of resistance to MMV665917 and whether cross-resistance with existing anti-cryptosporidial drugs might occur.
Q6: How does MMV665917 compare to currently available treatments for cryptosporidiosis?
A6: MMV665917 displays several advantages over currently available treatments for cryptosporidiosis, such as nitazoxanide. In preclinical models, MMV665917 demonstrates superior efficacy, particularly in the context of chronic infection [, ]. Furthermore, initial investigations suggest that MMV665917 may exert parasiticidal activity, meaning it kills the parasites, while existing treatments like nitazoxanide appear to only inhibit parasite growth (parasitistatic activity) []. This difference in pharmacodynamic activity could contribute to the improved efficacy observed with MMV665917.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2808478.png)
![5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2808480.png)
![tert-Butyl N-[3-(4-aminobutanamido)propyl]carbamate](/img/structure/B2808481.png)
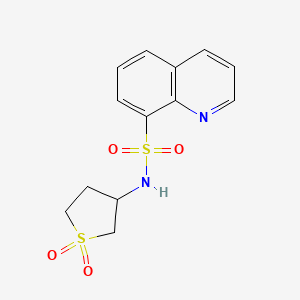
![5-(2,5-dimethylbenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2808483.png)
![diethyl 3-methyl-5-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2808489.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2808490.png)
![Imidazo[1,2-A]pyrimidine-6-carboxylic acid](/img/structure/B2808491.png)
![3'-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2808492.png)
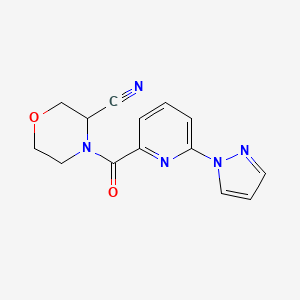
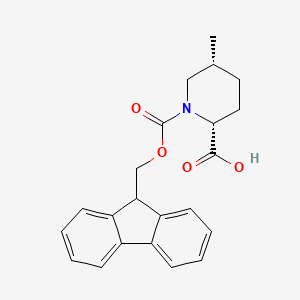
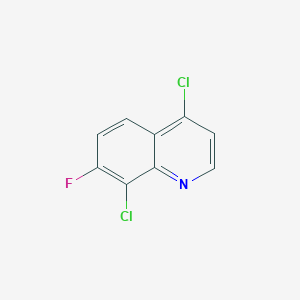
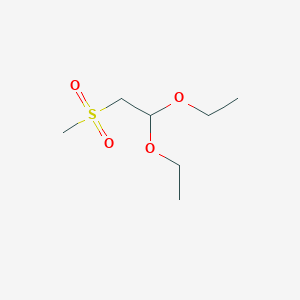
![ethyl 4-(3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate](/img/structure/B2808501.png)
